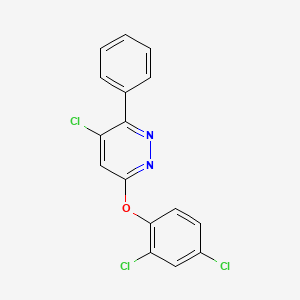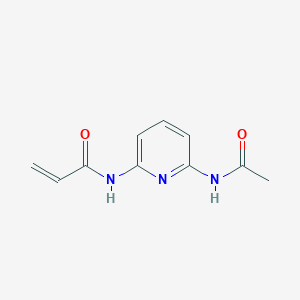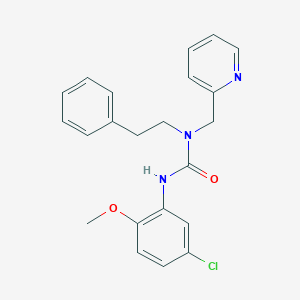amine hydrochloride CAS No. 1803610-88-9](/img/structure/B2483612.png)
[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride" is a chemical of interest in various fields of research, including organic synthesis and material science. This compound, characterized by the presence of a bromophenyl group, a thiophenyl group, and a propylamine hydrochloride moiety, is notable for its potential applications in creating new materials and chemical intermediates.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including Friedel-Crafts acylation, α-bromination, and amination steps. For example, Zeng Zhi-ming (2003) synthesized a similar compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, via a process that includes bromination in ethanol at 60 ℃ for 2-3 h, showcasing the typical pathway for synthesizing bromophenyl and thiophenyl derivatives (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of similar bromophenyl and thiophenyl compounds has been determined using methods like UV, IR, 1HNMR, MS, and elementary analysis. These techniques provide insights into the compound's configuration, showcasing its complex architecture and the arrangement of its functional groups. For instance, the synthesis and crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, reveals the structural intricacies of such compounds through single crystal X-ray diffraction studies (AfraQuasar A. Nadaf et al., 2019).
Chemical Reactions and Properties
The chemical properties of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride and its derivatives can be explored through their reactions with various nucleophiles and electrophiles, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the compound's versatility in undergoing alkylation and ring closure reactions (G. Roman, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of the compound. These properties are often determined through spectroscopic methods and crystallography, providing essential data for researchers and chemists working with these materials.
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and potential for further functionalization, are critical for the compound's application in synthesis and material science. Studies on similar compounds reveal insights into these aspects, highlighting the importance of comprehensive chemical analysis.
科学的研究の応用
Synthesis and Chemical Structure
- 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is involved in the synthesis of various benzimidazoles and thienoimidazoles through reactions with primary amines, showing moderate to good yields. This process is facilitated by CuI catalysis (Lygin & Meijere, 2009).
- The compound is used in the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and related derivatives, which are characterized by methods like NMR, IR, and mass spectral analysis (Nadaf et al., 2019).
Application in Generating Diverse Compound Libraries
- It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives (Roman, 2013).
Role in Antimicrobial Activities
- Derivatives synthesized from 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial research (Kaneria et al., 2016).
Use in Designing Novel Compounds with Potential Biological Activities
- The compound has been used in the design and synthesis of novel derivatives with potential as H1-antihistaminic agents, displaying significant activity in preclinical models (Alagarsamy & Parthiban, 2013).
- It also plays a role in synthesizing compounds with antiviral evaluations, further emphasizing its importance in the development of bioactive molecules (Sayed & Ali, 2007).
特性
IUPAC Name |
1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNS.ClH/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13;/h3-8,12,16,18H,2,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZIDUMRNWDCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
![N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2483532.png)
![2,2-dimethyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2483533.png)




![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)

![2-Butyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2483547.png)
![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483548.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483551.png)